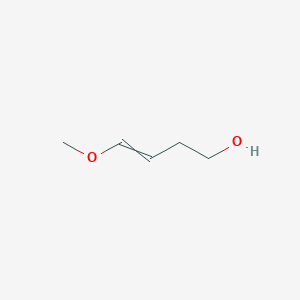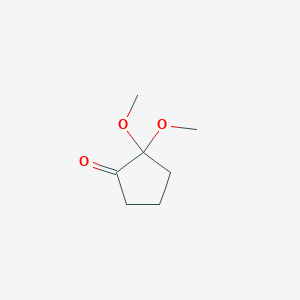
4-Nitronaphthalene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitronaphthalene-1-diazonium chloride is an aromatic diazonium salt derived from 4-nitro-1-naphthylamine Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Nitronaphthalene-1-diazonium chloride is typically synthesized from 4-nitro-1-naphthylamine. The process involves the diazotization of 4-nitro-1-naphthylamine using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (below 20°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to maintain low temperatures and prevent decomposition. The resulting diazonium salt is often isolated as a solid by precipitation with an appropriate solvent, such as ether .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitronaphthalene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides (Cl, Br, I), hydroxyl groups, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.
Coupling Reactions: Phenol or aniline in the presence of a base, such as sodium hydroxide, is typically used.
Major Products Formed
Substitution Products: Aryl halides, phenols, and nitriles.
Azo Compounds: Formed by coupling with phenols or aromatic amines.
Aplicaciones Científicas De Investigación
4-Nitronaphthalene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of various aromatic compounds and as an intermediate in organic synthesis.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Widely used in the manufacture of dyes and pigments due to its ability to form stable azo compounds.
Mecanismo De Acción
The mechanism of action of 4-nitronaphthalene-1-diazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution and coupling reactions, leading to the formation of different products. The reactivity of the diazonium ion is attributed to the presence of the diazonium group (-N₂⁺), which is a good leaving group .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenediazonium chloride
- 4-Methoxybenzenediazonium chloride
- 4-Chlorobenzenediazonium chloride
Comparison
4-Nitronaphthalene-1-diazonium chloride is unique due to the presence of the nitro group on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. Compared to benzenediazonium chloride, it has a more complex structure and can participate in a wider range of reactions due to the additional aromatic ring .
Propiedades
Número CAS |
68905-59-9 |
|---|---|
Fórmula molecular |
C10H6ClN3O2 |
Peso molecular |
235.62 g/mol |
Nombre IUPAC |
4-nitronaphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C10H6N3O2.ClH/c11-12-9-5-6-10(13(14)15)8-4-2-1-3-7(8)9;/h1-6H;1H/q+1;/p-1 |
Clave InChI |
LTZMYEMRABQPOO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)






![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)




![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
